molecular formula C19H28N4O2 B4988254 N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide

N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide

Cat. No.: B4988254
M. Wt: 344.5 g/mol
InChI Key: SANHYBNDVSLFEA-UHFFFAOYSA-N
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Description

    Reagents: 4-oxo-3-propylphthalazin-1-yl, 2-chloro-N,N-diethylacetamide

    Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide)

    Product: N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the diethylaminoethyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Phthalazinone Core

      Reagents: 3-propylphthalic anhydride, hydrazine hydrate

      Conditions: Reflux in ethanol

      Product: 4-oxo-3-propylphthalazin-1-yl

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl side chain or the phthalazinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its pharmacological properties.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research focuses on its potential use in treating neurological disorders and cancer.

    Industry: It is explored for its applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(diethylamino)ethyl]acrylamide
  • N-[2-(diethylamino)ethyl]-2-oxo-1-pyrrolidinylacetamide

Uniqueness

N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide is unique due to its phthalazinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable candidate for specific therapeutic applications.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propylphthalazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-4-12-23-19(25)16-10-8-7-9-15(16)17(21-23)14-18(24)20-11-13-22(5-2)6-3/h7-10H,4-6,11-14H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANHYBNDVSLFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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